![molecular formula C19H19N5O3 B7690176 2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B7690176.png)
2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a combination of heterocyclic structures, including a piperidine ring, a nitrophenyl group, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-(4-Methylpiperidin-1-yl)-3-nitrophenyl intermediate:
Cyclization to form the 1,2,4-oxadiazole ring: The intermediate is then subjected to cyclization reactions, often involving reagents such as hydrazine or hydroxylamine, to form the 1,2,4-oxadiazole ring.
Coupling with pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the nitrophenyl and oxadiazole groups suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine ring and can be used as a precursor in the synthesis of the target compound.
3-(4-Methylpiperidin-1-yl)aniline: Another similar compound with a different substitution pattern on the aromatic ring.
Pyridine derivatives: Compounds containing the pyridine ring, which is a common motif in many biologically active molecules.
Uniqueness
2-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to the combination of its structural features, which include a piperidine ring, a nitrophenyl group, an oxadiazole ring, and a pyridine ring. This unique combination imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-5-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-7-10-23(11-8-13)16-6-5-14(12-17(16)24(25)26)18-21-19(27-22-18)15-4-2-3-9-20-15/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIKFVRZJPCJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
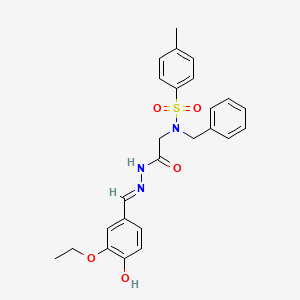
![1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/new.no-structure.jpg)
![N-(2-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7690106.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7690113.png)
![N-{5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide](/img/structure/B7690119.png)
![3-CHLORO-N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE](/img/structure/B7690143.png)
![(4E)-2-Phenyl-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7690150.png)
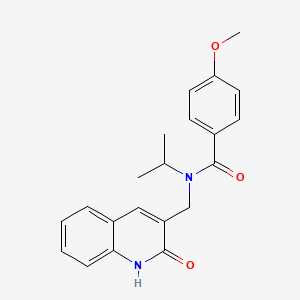
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide](/img/structure/B7690164.png)
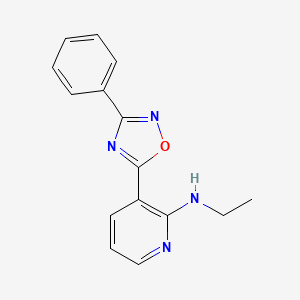
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B7690182.png)
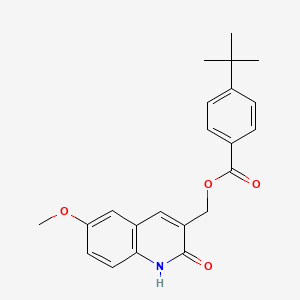
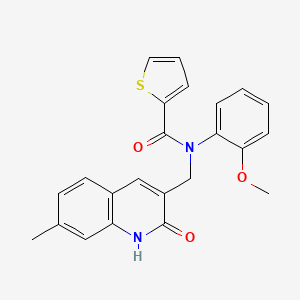
![2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7690198.png)
